molecular formula C22H20N2O3S B2495604 10-methoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 423131-47-9

10-methoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2495604
CAS No.: 423131-47-9
M. Wt: 392.47
InChI Key: WBBLBUPSKKZWNW-UHFFFAOYSA-N
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Description

10-methoxy-7-(4-methoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of benzoxazinones, such as pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, exhibit considerable anticancer activities. The synthetic pathways of these compounds involve complex reactions that highlight their potential as novel anticancer agents. These findings suggest that structurally similar compounds, including "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine," may also possess anticancer properties, pending further investigation (Mahmoud et al., 2017).

Antimicrobial Activity

Compounds with similar structures have been shown to possess antimicrobial activities against a range of microorganisms. The synthesis of novel 1,2,4-Triazole derivatives, for instance, has led to the discovery of compounds with significant antimicrobial properties, indicating the potential of benzoxazine derivatives in combating microbial infections (Bektaş et al., 2007).

Antioxidant Activities

The pharmacological evaluation of fused heterocyclic systems, including oxazines and their derivatives, has revealed notable antioxidant activities. This suggests that compounds like "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" could be explored for their antioxidant properties, contributing to the prevention or treatment of oxidative stress-related diseases (Mahmoud et al., 2017).

DNA Binding and Antiproliferative Effects

The benzothieno[3,2-d]-1,2,3-triazines, closely related to benzoxazines, have been studied for their DNA binding capabilities and antiproliferative effects against cancer cells. Such studies underscore the potential of benzoxazine derivatives in the development of new anticancer drugs that target DNA directly, inhibiting tumor growth and proliferation (Lauria et al., 2014).

Allelochemical Properties

Compounds within the benzoxazinoid family, to which "7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" is structurally related, have been identified as significant allelochemicals produced by various plants. These compounds exhibit a range of biological activities, including antifungal, antimicrobial, and insecticidal properties, suggesting their potential utility in agricultural sciences as natural pesticides or growth inhibitors (Macias et al., 2006).

Properties

IUPAC Name

7-methoxy-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-25-15-10-8-14(9-11-15)22-24-18(13-17(23-24)20-7-4-12-28-20)16-5-3-6-19(26-2)21(16)27-22/h3-12,18,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBLBUPSKKZWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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